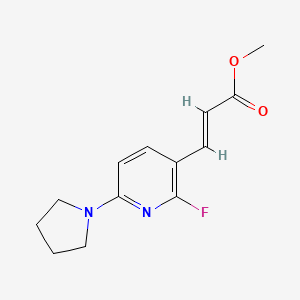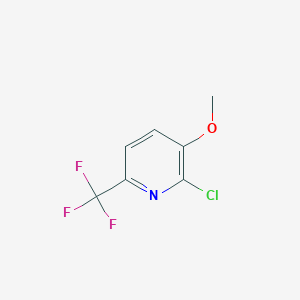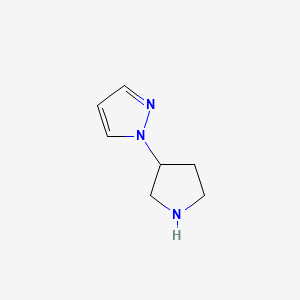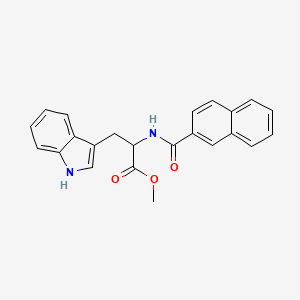
methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate
Vue d'ensemble
Description
Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate, also known as MI-Naph, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate is involved in various chemical synthesis processes. Nemoto et al. (2016) explored the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, highlighting methods that could potentially involve similar compounds (Nemoto et al., 2016). Additionally, Kiwala et al. (2016) discussed the separation of stereoisomeric mixtures of compounds like nafronyl, which shares structural similarities with the compound (Kiwala et al., 2016).
Photophysical Studies
Pereira et al. (2010) conducted photophysical studies on new fluorescent indole derivatives, which might include or relate to compounds structurally similar to methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate (Pereira et al., 2010). These studies are crucial for understanding the fluorescence properties of such compounds and their potential applications.
Spectroscopic Characterization
In the field of spectroscopy, Al-Daffaay (2022) worked on the preparation and characterization of transition metal complexes with Schiff base 2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-ol, which is structurally related to the compound of interest (Al-Daffaay, 2022). This kind of research is essential for developing new materials with potential applications in various fields.
Medicinal Chemistry and Biological Activity
In medicinal chemistry, Časar et al. (2005) investigated the reaction of similar compounds with ureas, leading to the synthesis of new polycyclic structures with potential biological activity (Časar et al., 2005). Moreover, Zoubi et al. (2018) synthesized Schiff bases metal complexes from related compounds, studying their antimicrobial potential (Zoubi et al., 2018). These studies highlight the importance of such compounds in the development of new drugs and therapeutic agents.
Propriétés
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-(naphthalene-2-carbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-28-23(27)21(13-18-14-24-20-9-5-4-8-19(18)20)25-22(26)17-11-10-15-6-2-3-7-16(15)12-17/h2-12,14,21,24H,13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXNVNWBKTWVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1420843.png)
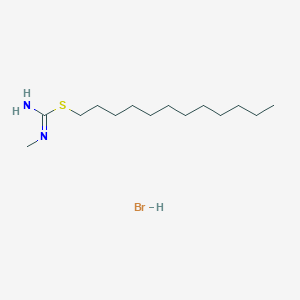
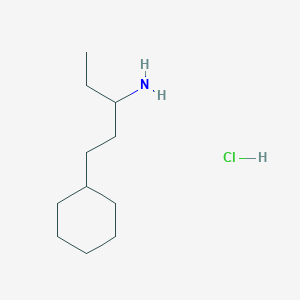
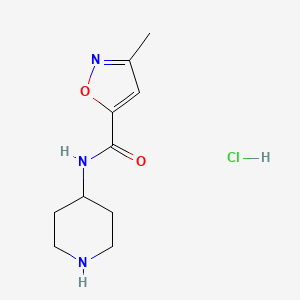
![N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B1420852.png)
![4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1420853.png)
![N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1420855.png)

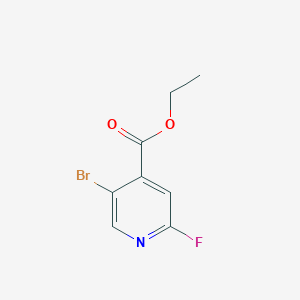
![4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1420862.png)

